4-Nitrophenyl maltoheptaoside

Übersicht

Beschreibung

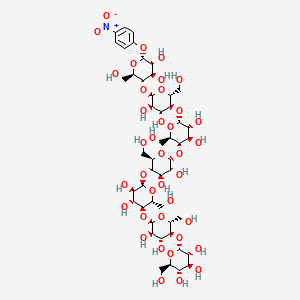

4-Nitrophenyl maltoheptaoside is a synthetic oligosaccharide derivative commonly used as a substrate in enzymatic assays, particularly for the measurement of alpha-amylase activity. This compound consists of a maltoheptaose chain (seven glucose units) linked to a 4-nitrophenyl group. The presence of the 4-nitrophenyl group allows for the chromogenic detection of enzymatic activity, making it a valuable tool in clinical and biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl maltoheptaoside typically involves the glycosylation of maltoheptaose with 4-nitrophenyl glycoside. The reaction is often catalyzed by an enzyme such as alpha-glucosidase or by using chemical catalysts under controlled conditions. The reaction conditions include maintaining a specific pH, temperature, and the presence of necessary cofactors .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale enzymatic synthesis. The process is optimized for high yield and purity, often using immobilized enzymes to facilitate the reaction and simplify the purification process. The reaction is carried out in bioreactors with continuous monitoring of reaction parameters to ensure consistency and quality .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

4-NP-maltoheptaoside undergoes enzymatic hydrolysis catalyzed by α-amylase, cleaving the α-1,4-glycosidic bonds to release 4-nitrophenol (detectable at 405 nm). Key characteristics include:

-

Reaction specificity : Pancreatic and salivary α-amylases exhibit distinct cleavage patterns. Pancreatic amylase produces shorter oligosaccharides (e.g., maltotriose), while salivary amylase yields longer fragments .

-

pH and temperature dependence : Optimal activity occurs at pH 7.15 and 37°C , mimicking physiological conditions .

-

Interference mitigation : The substrate’s structure minimizes interference from β-amylase and glucosidases, ensuring specificity for α-amylase .

Table 1: Hydrolysis Products Under Different Enzymatic Conditions

Comparative Reactivity with Analogues

4-NP-maltoheptaoside outperforms shorter-chain analogues (e.g., 4-nitrophenyl maltopentaoside) in sensitivity and linearity for amylase assays:

Table 2: Substrate Performance in Amylase Assays

Key advantages:

-

Higher molar absorptivity : The 4-nitrophenyl group provides 1.8× greater absorbance than unmodified substrates .

-

Reduced lag phase : Immediate release of 4-nitrophenol enables real-time kinetic measurements .

Mechanistic Insights from Research

-

Kinetic studies : Human pancreatic amylase hydrolyzes 4-NP-maltoheptaoside with a stoichiometric coefficient of 0.98 ± 0.02 for 4-nitrophenol release, confirming near-quantitative conversion .

-

Clinical validation : Serum amylase assays using this substrate show 98% correlation with the Phadebas reference method, with no interference from hyperglycemia or uremia .

-

Thermostability : Retains reactivity in pre-heated samples (up to 50°C), making it suitable for automated analyzers .

Limitations and Innovations

-

Synthesis challenges : Low yield in non-optimized systems necessitates advanced purification (e.g., preparative HPLC) .

-

Recent advances : Blocked derivatives (e.g., 2-chloro-4-NP-maltoheptaoside) further enhance specificity by resisting exo-enzymes like β-amylase .

This compound’s well-characterized reactivity and adaptability to diverse assay formats solidify its role as a gold-standard substrate in enzymology and clinical diagnostics.

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostics

4-Nitrophenyl maltoheptaoside is primarily employed in clinical diagnostics for measuring amylase activity in serum and urine samples. Amylase is an enzyme crucial for carbohydrate digestion, and its levels can indicate various medical conditions, including pancreatitis and other pancreatic disorders.

Enzyme Activity Measurement

The substrate is hydrolyzed by α-amylase, which cleaves the glycosidic bonds in oligosaccharides. The resulting 4-nitrophenol can be quantified spectrophotometrically. Recent studies have demonstrated that G7PNP provides a reliable method for assessing amylase activity, with sensitivity improvements over traditional substrates.

Enzymatic Assays

The compound is extensively used in enzymatic assays to evaluate the activity of various glycoside hydrolases, particularly α-amylases from different sources.

Substrate Specificity

G7PNP's design allows it to be selectively hydrolyzed by α-amylases while being resistant to exo-acting enzymes like α-glucosidase and β-amylase. This specificity is advantageous for studying enzyme kinetics without interference from other glycosidases.

Research in Glycobiology

In glycobiology, this compound serves as a tool for probing cell wall porosity and carbohydrate interactions within plant systems.

Cell Wall Studies

Research has employed G7PNP to assess the infiltration of cell walls with nitrophenyl-substituted carbohydrates, revealing insights into cell wall structure and dynamics.

- Infiltration studies indicated variable quenching effects in wood blocks treated with G7PNP, suggesting implications for understanding plant cell wall architecture .

Comparative Studies on Amylase Activity

A comprehensive study compared various synthetic substrates for measuring amylase activity, highlighting the advantages of using G7PNP over others:

- The study revealed that G7PNP-based assays had superior detection limits and reproducibility compared to traditional methods .

Development of Automated Assays

Automated systems utilizing G7PNP have been developed to streamline the measurement of amylase isoenzymes, enhancing throughput in clinical laboratories . This advancement underscores the compound's significance in modern diagnostic practices.

Wirkmechanismus

The mechanism of action of 4-nitrophenyl maltoheptaoside involves its hydrolysis by alpha-amylase. The enzyme cleaves the glycosidic bond between the glucose units and the 4-nitrophenyl group, releasing 4-nitrophenol. This reaction can be monitored by measuring the increase in absorbance at 405 nm, which corresponds to the concentration of 4-nitrophenol produced .

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl maltopentaoside: Similar structure but with five glucose units.

2-Chloro-4-nitrophenyl maltopentaoside: Contains a chloro group, used for similar enzymatic assays

Uniqueness: 4-Nitrophenyl maltoheptaoside is unique due to its longer glucose chain, which provides a more accurate representation of natural polysaccharide substrates for alpha-amylase. This makes it particularly useful in detailed kinetic studies and in applications requiring high sensitivity .

Biologische Aktivität

4-Nitrophenyl maltoheptaoside (4-NP-maltoheptaoside) is a synthetic compound widely used as a substrate in enzymatic assays, particularly for assessing the activity of amylase enzymes. This oligosaccharide derivative plays a significant role in biochemical research and clinical diagnostics due to its ability to undergo hydrolysis, releasing 4-nitrophenol, which can be quantitatively measured.

Chemical Structure and Synthesis

The chemical structure of 4-NP-maltoheptaoside consists of a maltoheptaose backbone linked to a 4-nitrophenyl group. The synthesis typically involves glycosylation reactions using specific enzymes such as cyclodextrin-glycosyltransferase, which catalyzes the formation of glycosidic bonds. The compound can be synthesized from simpler oligosaccharides through transglycosylation processes, ensuring high purity suitable for analytical applications .

Enzymatic Hydrolysis

4-NP-maltoheptaoside is primarily used to evaluate the activity of alpha-amylases, which catalyze the hydrolysis of starch into sugars. The hydrolysis reaction can be monitored spectrophotometrically by measuring the release of 4-nitrophenol at 405 nm. This property makes it an effective substrate for clinical assays of amylase levels in serum and urine .

Table 1: Enzymatic Activity Comparison

| Enzyme Type | Hydrolysis Rate (U/L) | Reference Method |

|---|---|---|

| Pancreatic Amylase | Up to 900 | Phadebas Method |

| Salivary Amylase | Variable | Testomar® |

| α-Glucosidase | Minimal interference | Acarbose Tests |

Case Studies and Research Findings

Several studies have demonstrated the utility of 4-NP-maltoheptaoside in various clinical settings:

- Amylase Assays : A study evaluated the use of 4-NP-maltoheptaoside for routine amylase assays, highlighting its sensitivity and specificity compared to traditional methods. The results indicated that it could detect amylase activity effectively across a range of concentrations, making it suitable for diagnostic purposes .

- Comparative Analysis : Research comparing different substrates for amylase assays found that 4-NP-maltoheptaoside provided more reliable results than other nitrophenyl derivatives, particularly in terms of linearity and correlation with established methods .

- Clinical Applications : In clinical biochemistry, the compound has been utilized to assess pancreatic function in patients with suspected pancreatic diseases. Its ability to differentiate between salivary and pancreatic amylase activities allows for better diagnostic accuracy .

The mechanism by which 4-NP-maltoheptaoside acts as a substrate involves its cleavage by amylases, leading to the release of glucose units and nitrophenol. This reaction is characterized by a short lag phase and minimal interference from other metabolites present in biological samples, making it advantageous for use in complex biological matrices .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75NO38/c50-5-14-21(57)22(58)29(65)43(75-14)82-37-16(7-52)77-45(31(67)24(37)60)84-39-18(9-54)79-47(33(69)26(39)62)86-41-20(11-56)81-48(35(71)28(41)64)87-40-19(10-55)80-46(34(70)27(40)63)85-38-17(8-53)78-44(32(68)25(38)61)83-36-15(6-51)76-42(30(66)23(36)59)74-13-3-1-12(2-4-13)49(72)73/h1-4,14-48,50-71H,5-11H2/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRMLWKBCQFLJA-HTZQGQHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75NO38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299139 | |

| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74173-31-2 | |

| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74173-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl maltoheptaoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074173312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl-α-D-maltoheptaoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-d-Glucopyranoside, 4-nitrophenyl O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.